molecular formula C13H11BrZn B14881810 4-(4-Methylphenyl)phenylZinc bromide

4-(4-Methylphenyl)phenylZinc bromide

Cat. No.: B14881810
M. Wt: 312.5 g/mol
InChI Key: NBFCNVVRPSWPKR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-METHYLPHENYL)PHENYLZINC BROMIDE, 0.25 M in THF, is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a solution in tetrahydrofuran (THF), a common solvent in organic chemistry. The presence of the zinc atom allows it to participate in various coupling reactions, making it a valuable reagent in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-METHYLPHENYL)PHENYLZINC BROMIDE typically involves the reaction of 4-bromo-4’-methylbiphenyl with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

4Br4methylbiphenyl+Zn4(4methylphenyl)phenylzinc bromide4-\text{Br}-4'-\text{methylbiphenyl} + \text{Zn} \rightarrow 4-(4-\text{methylphenyl})\text{phenylzinc bromide} 4−Br−4′−methylbiphenyl+Zn→4−(4−methylphenyl)phenylzinc bromide

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-METHYLPHENYL)PHENYLZINC BROMIDE undergoes various types of chemical reactions, including:

    Coupling Reactions: It is commonly used in Negishi coupling reactions to form carbon-carbon bonds.

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom acts as a nucleophile.

Common Reagents and Conditions

    Negishi Coupling: Typically involves a palladium or nickel catalyst and a halide or pseudohalide as the electrophile.

    Substitution Reactions: Often carried out in the presence of a base to facilitate the nucleophilic attack.

Major Products Formed

The major products formed from these reactions are typically biaryl compounds or other complex organic molecules, depending on the specific reactants and conditions used.

Scientific Research Applications

4-(4-METHYLPHENYL)PHENYLZINC BROMIDE has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the development of new drug candidates through the synthesis of complex organic structures.

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 4-(4-METHYLPHENYL)PHENYLZINC BROMIDE exerts its effects involves the transfer of the phenyl group from the zinc atom to an electrophile. This process is facilitated by the coordination of the zinc atom with the electrophile, followed by the formation of a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.

Comparison with Similar Compounds

Similar Compounds

  • 3-FLUORO-4-[(4-MORPHOLINO)METHYL]PHENYLZINC BROMIDE
  • 4-[(4-MORPHOLINO)METHYL]PHENYLZINC IODIDE

Uniqueness

4-(4-METHYLPHENYL)PHENYLZINC BROMIDE is unique due to its specific structure, which imparts distinct reactivity and selectivity in coupling and substitution reactions. Its methyl group provides steric and electronic effects that can influence the outcome of reactions, making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C13H11BrZn

Molecular Weight

312.5 g/mol

IUPAC Name

bromozinc(1+);1-methyl-4-phenylbenzene

InChI

InChI=1S/C13H11.BrH.Zn/c1-11-7-9-13(10-8-11)12-5-3-2-4-6-12;;/h3-10H,1H3;1H;/q-1;;+2/p-1

InChI Key

NBFCNVVRPSWPKR-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=[C-]C=C2.[Zn+]Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.